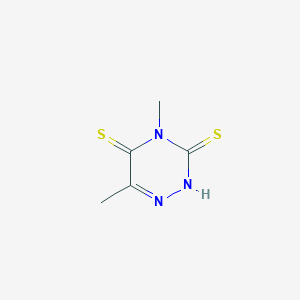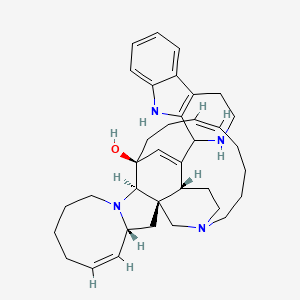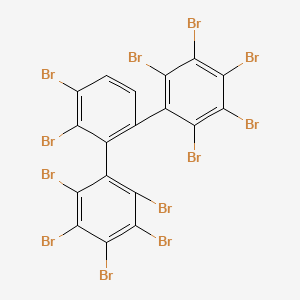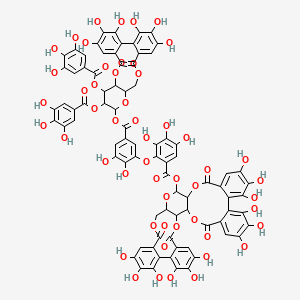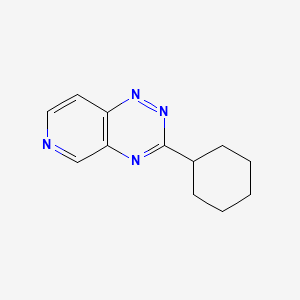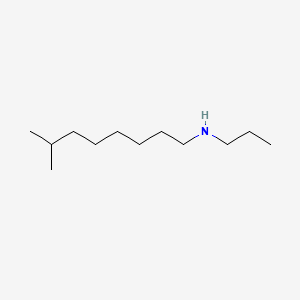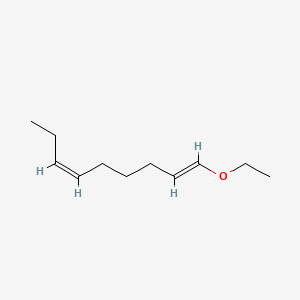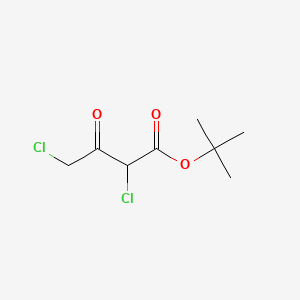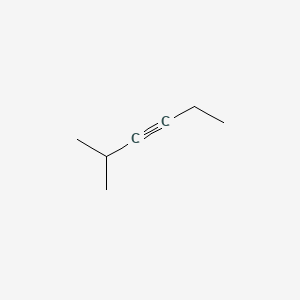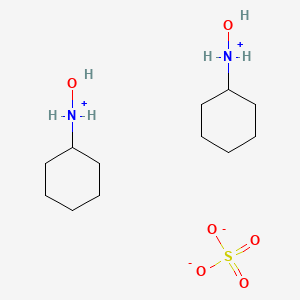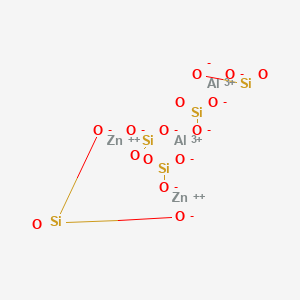
Silicic acid, aluminum zinc salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silicic acid, aluminum zinc salt is a compound that combines silicic acid with aluminum and zinc ions. Silicic acid itself is a weak acid containing silicon, oxygen, and hydrogen, and it is often found in aqueous solutions. The combination with aluminum and zinc creates a unique compound with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silicic acid, aluminum zinc salt can be synthesized through the reaction of silicic acid with aluminum and zinc salts. One common method involves the use of water glass (sodium metasilicate) as a source of silicic acid. The silicic acid is extracted using tetrahydrofuran (THF) and then reacted with aluminum and zinc salts under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the condensation of silicic acid in the presence of aluminum and zinc ions. This process can be carried out using various solvents and catalysts to achieve the desired product with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Silicic acid, aluminum zinc salt undergoes various chemical reactions, including:
Condensation Reactions: Silicic acid can condense to form polysilicates, which can further react with aluminum and zinc ions to form the desired compound.
Neutralization Reactions: The compound can react with acids and bases, leading to the formation of different salts and water.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Acids: Hydrochloric acid, sulfuric acid
Bases: Sodium hydroxide, potassium hydroxide
Solvents: Tetrahydrofuran (THF), water
Major Products Formed
The major products formed from the reactions of this compound include various silicates, aluminates, and zincates, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Silicic acid, aluminum zinc salt has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in biomineralization and its potential use in biomedical applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of advanced materials, including ceramics and composites.
Wirkmechanismus
The mechanism of action of silicic acid, aluminum zinc salt involves the interaction of silicic acid with aluminum and zinc ions to form a stable compound. The molecular targets and pathways involved include the formation of silicate, aluminate, and zincate structures through condensation and neutralization reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Orthosilicic Acid: A simpler form of silicic acid with the formula H₄SiO₄.
Metasilicic Acid: Another form of silicic acid with the formula H₂SiO₃.
Disilicic Acid: A more complex form of silicic acid with the formula H₂Si₂O₅.
Uniqueness
Silicic acid, aluminum zinc salt is unique due to its combination of silicic acid with both aluminum and zinc ions. This combination imparts distinct properties and applications that are not found in other similar compounds. The presence of aluminum and zinc ions enhances the compound’s stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
52488-90-1 |
|---|---|
Molekularformel |
Al2O15Si5Zn2 |
Molekulargewicht |
565.1 g/mol |
IUPAC-Name |
dialuminum;dizinc;dioxido(oxo)silane |
InChI |
InChI=1S/2Al.5O3Si.2Zn/c;;5*1-4(2)3;;/q2*+3;5*-2;2*+2 |
InChI-Schlüssel |
JLZWWDXHIRNEIM-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3].[Zn+2].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


